2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone
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Overview
Description
2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method is the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-1-(2-(trifluoromethyl)pyridin-4-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential for forming diverse chemical derivatives .
Properties
Molecular Formula |
C8H5BrF3NO |
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Molecular Weight |
268.03 g/mol |
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12/h1-3H,4H2 |
InChI Key |
QBFQEOKOEQGDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
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